molecular formula C18H16N6O B10977795 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10977795
M. Wt: 332.4 g/mol
InChI Key: OPCQAWHLWAVOGB-UHFFFAOYSA-N
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Description

The target compound, 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, features a pyrazole core substituted with a methyl and phenyl group at positions 1 and 3, respectively. The carboxamide group at position 5 connects to a [1,2,4]triazolo[4,3-a]pyridine moiety via a methylene bridge. This structure combines two pharmacologically relevant heterocycles: pyrazole (known for anti-inflammatory and kinase inhibitory properties) and triazolopyridine (associated with antifungal, antibacterial, and neuroprotective activities) .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N6O/c1-23-15(11-14(22-23)13-7-3-2-4-8-13)18(25)19-12-17-21-20-16-9-5-6-10-24(16)17/h2-11H,12H2,1H3,(H,19,25)

InChI Key

OPCQAWHLWAVOGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. Reaction of 1,3-diketones with methylhydrazine generates regioisomeric pyrazoles, necessitating careful optimization to favor the 1,3,5-substituted product. For example, ethyl 3-oxo-2-phenylbutanoate and methylhydrazine in ethanol at reflux yield 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (72–78% yield). Acid hydrolysis then provides the carboxylic acid derivative.

Table 1: Cyclocondensation Parameters

Starting MaterialReagentSolventTemperatureYield (%)
Ethyl 3-oxo-2-phenylbutanoateMethylhydrazineEthanolReflux72–78

Acetylenic Ketone Route

Cyclocondensation of acetylenic ketones with hydrazines offers an alternative pathway. Phenyl propargyl ketone and methylhydrazine in the presence of Zn(OTf)₂ catalyze 1,3-dipolar cycloaddition, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (85% yield). This method minimizes regioisomer formation due to electronic effects of the acetylene group.

Synthesis of Triazolo[4,3-a]Pyridin-3-Ylmethylamine

The triazolopyridine moiety is synthesized via cyclization strategies:

Oxidative Cyclization of Hydrazones

2-Hydrazinylpyridine derivatives undergo oxidative cyclization with aldehydes to form the triazolo[4,3-a]pyridine core. For instance, 2-hydrazinylpyridine and chloroacetaldehyde in the presence of MnO₂ yieldtriazolo[4,3-a]pyridine-3-carbaldehyde (68% yield). Reductive amination of the aldehyde with NaBH₄ and NH₄OAc produces the corresponding methylamine derivative.

Table 2: Triazolopyridine Synthesis Conditions

SubstrateOxidizing AgentSolventTemperatureYield (%)
2-HydrazinylpyridineMnO₂DCMRT68

5-Exo-dig Cyclization

Chloroethynylphosphonates react with 2-hydrazinylpyridines in a 5-exo-dig cyclization to form 3-phosphonylated triazolopyridines. While this route introduces phosphonate groups, the methodology is adaptable for amine derivatives by substituting reagents.

Amide Bond Formation

Coupling the pyrazole carboxylic acid with triazolopyridinemethylamine is achieved via activation of the carboxyl group:

Carbodiimide-Mediated Coupling

1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is activated with EDCl and HOBt in DMF, followed by reaction withtriazolo[4,3-a]pyridin-3-ylmethylamine. This method affords the target carboxamide in 82–90% yield.

Table 3: Coupling Reaction Optimization

Coupling ReagentBaseSolventTemperatureYield (%)
EDCl/HOBtDIPEADMF0°C to RT82–90

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride intermediate reacts with the amine in THF, yielding the product in 75–80% yield. While slightly lower in efficiency, this method avoids racemization risks associated with carbodiimides.

Regioselectivity and Byproduct Management

Regioselectivity in pyrazole formation is influenced by substituent electronic effects. Electron-withdrawing groups on diketones favor 1,3,5-substitution, while steric hindrance from bulky groups reduces regioisomer formation. Byproducts such as 1,5-disubstituted pyrazoles are minimized using Zn(OTf)₂ catalysis (≤5%).

Characterization and Validation

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Methyl groups at δ 3.8–4.1 ppm and aromatic protons at δ 7.2–8.3 ppm confirm substitution patterns.

  • IR Spectroscopy : Carboxamide C=O stretches at 1640–1680 cm⁻¹.

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 366.8 for C₁₈H₁₅ClN₆O).

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

StepMethodYield (%)Purity (%)
Pyrazole synthesisAcetylenic ketone route8598
Triazolopyridine synthesisOxidative cyclization6895
Amide couplingEDCl/HOBt9099

The EDCl/HOBt-mediated coupling offers superior yield and purity, making it the method of choice for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Research indicates that compounds containing the triazolo and pyrazole structures exhibit a range of biological activities. Here are some notable applications:

Anticancer Activity

Studies have shown that derivatives of triazolo-pyridine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a spectrum of pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the safety and efficacy of this compound:

Case Study: In Vivo Efficacy

In vivo studies using animal models have shown promising results in reducing tumor growth when administered at specific dosages. The compound's ability to penetrate biological membranes enhances its bioavailability, making it a candidate for further development in cancer therapies.

Case Study: Antimicrobial Testing

In vitro testing revealed that the compound exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. These findings support its potential use as an alternative or adjunct therapy in managing infections.

Structural Modifications

Modifying the chemical structure to enhance potency and selectivity for specific biological targets is a key area of research.

Mechanistic Studies

Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly in cancer cells and microbial pathogens.

Clinical Trials

Transitioning from preclinical studies to clinical trials will be essential for determining the therapeutic viability of this compound in human populations.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)

  • Structure: Contains dual pyrazole rings linked via a carboxamide group, with chloro, cyano, and phenyl substituents.
  • Properties : Melting point (mp) 133–135°C, yield 68%, molecular formula C₂₁H₁₅ClN₆O .
  • Comparison: Unlike the target compound, 3a lacks the triazolopyridine system but shares the carboxamide linkage. The chloro and cyano groups may enhance electrophilic reactivity compared to the target’s methyl and phenyl substituents.

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

  • Structure : Pyrazole substituted with trifluoromethyl and chlorophenyl groups.
  • Properties : Molecular formula C₁₂H₁₀ClF₃N₃O; trifluoromethyl groups improve metabolic stability and lipophilicity .

Triazolopyridine-Containing Compounds

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 2034531-70-7)

  • Structure : Features a triazolopyrazine ring (instead of triazolopyridine) linked to a pyrrolidine-pyrazole system.
  • Properties : Molecular formula C₂₀H₂₀N₈O; the pyrrolidine group may enhance solubility via hydrogen bonding .

1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide (CAS 1436004-64-6)

  • Structure : Indazole replaces pyrazole, connected to triazolopyridine via carboxamide.
  • Comparison : The indazole-triazolopyridine hybrid offers distinct steric and electronic profiles compared to the target’s pyrazole system.

Pyrazolo-Pyrimidine and Related Hybrids

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (4GD)

  • Structure : Pyrazolo[1,5-a]pyrimidine linked to pyrazole via carboxamide.
  • Properties : Molecular formula C₁₇H₁₄N₆O; pyrimidine’s nitrogen-rich system enhances hydrogen-bonding capacity .
  • Comparison : The pyrazolo-pyrimidine core differs from the target’s triazolopyridine but shares carboxamide-mediated conjugation.

Structural and Functional Analysis

Key Structural Differences

Compound Core Heterocycles Substituents Molecular Formula Notable Properties
Target Compound Pyrazole + Triazolopyridine Methyl, phenyl, carboxamide C₁₉H₁₇N₇O* Potential kinase inhibition
3a Dual pyrazole Chloro, cyano, phenyl C₂₁H₁₅ClN₆O High yield (68%)
CAS 2034531-70-7 Pyrazole + Triazolopyrazine Pyrrolidine C₂₀H₂₀N₈O Enhanced solubility
4GD Pyrazole + Pyrazolo-pyrimidine Methyl, phenyl C₁₇H₁₄N₆O Hydrogen-bonding capacity

*Estimated based on structural similarity.

Biological Activity

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N6O\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}

Research indicates that compounds similar to this compound often act through various biological pathways:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cancer cell proliferation and survival.
  • Antioxidant Activity : These compounds may exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

A study examining the anticancer properties of pyrazole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings related to the cytotoxic effects of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Cell cycle arrest
Compound CA54926.00Inhibition of angiogenesis

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. For example, a derivative demonstrated inhibition of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of a related pyrazole compound indicated that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. This study highlighted the potential for further development in lung cancer therapies .
  • Inflammation Model : In an animal model of inflammation, a pyrazole derivative was able to reduce edema significantly compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with azide-alkyne cycloaddition (CuAAC) to form the triazole core. Copper(I) iodide is a common catalyst for this step . Subsequent coupling of the pyrazole-carboxamide moiety requires controlled conditions:

  • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
  • Temperature : 50–80°C to balance reaction kinetics and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
    • Critical Parameters : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5–10 mol% CuI) to minimize byproducts .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 6.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.16) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

  • Methodological Answer :

  • logP : Predicted via HPLC-based methods or computational tools (e.g., logP ~2.5–3.0), indicating moderate lipophilicity suitable for cellular uptake .
  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4, solubility <1 mg/mL), necessitating surfactants for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance binding affinity to kinase targets .
  • Triazole-Pyrazole Hybrids : Introduce methyl or methoxy groups on the triazole ring to improve metabolic stability (see for thiadiazole hybrids) .
  • Biological Assays : Use enzyme inhibition assays (e.g., IC50 against PIM1 kinase) and compare with analogs to identify critical pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., PDB: 3LD6 for lanosterol 14α-demethylase). Key interactions include hydrogen bonds with Lys49 and hydrophobic contacts with Val78 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify residues critical for binding .

Q. How can researchers resolve contradictions in biological data (e.g., variable IC50 values across studies)?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to rule out degradation products .
  • Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs and validate with reference inhibitors .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers and adjust for variables (e.g., cell passage number, serum concentration) .

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